Product packaging for Methyl(6-methyl-2-pyridylmethyl)amine(Cat. No.:CAS No. 6971-57-9)

Methyl(6-methyl-2-pyridylmethyl)amine

Cat. No.: B147213
CAS No.: 6971-57-9
M. Wt: 136.19 g/mol
InChI Key: NQMUUQGZZLWYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl(6-methyl-2-pyridylmethyl)amine (CAS 6971-57-9) is an nitrogen-donor ligand with the molecular formula C8H12N2 and a molecular weight of 136.198 g/mol . This compound serves as a key chemical building block and precursor for the synthesis of more complex multidentate ligands, such as tris((6-methyl-2-pyridyl)methyl)amine (TLA), which are valuable in coordination chemistry . Its primary research value lies in its ability to form coordination complexes with various metal ions, including copper(II) . In these complexes, it can act as a ligand, contributing to the formation of specific coordination geometries around the metal center, such as a distorted square-pyramidal geometry observed in a mixed-ligand copper(II) complex . The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass spectrometry compatibility) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B147213 Methyl(6-methyl-2-pyridylmethyl)amine CAS No. 6971-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(6-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-4-3-5-8(10-7)6-9-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMUUQGZZLWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220002
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-57-9
Record name N,6-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6971-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6971-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(6-methyl-2-pyridylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.456
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of Methyl 6 Methyl 2 Pyridylmethyl Amine

Established Synthetic Protocols for Methyl(6-methyl-2-pyridylmethyl)amine

The most common route involves the use of a halogenated precursor, which acts as an electrophile in a substitution reaction with methylamine (B109427). This method is a reliable way to form the key carbon-nitrogen bond.

A primary and direct method for synthesizing this compound is the nucleophilic substitution reaction between 6-Methylpyridin-2-ylmethyl chloride and methylamine. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired secondary amine.

A similar synthesis, that of N-Methyl-N-(6-methyl-3-pyridylmethyl)amine, involves adding crude (6-methyl-3-pyridyl)methyl chloride dropwise to a cooled mixture of 40% aqueous methylamine solution and acetonitrile (B52724). prepchem.com Another analogous procedure for a chlorinated pyridine (B92270) derivative involves reacting 2-chloro-5-chloromethylpyridine with methylamine gas dissolved in toluene (B28343) at low temperatures (-5 °C to 5 °C). google.com

Optimizing reaction parameters such as temperature, time, and solvent is crucial for maximizing product yield and purity. For alkylation reactions, controlling these variables can significantly influence the reaction rate and the prevalence of side reactions.

Studies on analogous alkylation reactions provide insight into effective optimization strategies. For instance, in the O-alkylation of pyrimidinones, reaction time and temperature are critical. It was found that refluxing in acetone (B3395972) for 30 minutes provided a near-optimal yield (89%), which was comparable to longer reaction times (1-2 hours) in other solvents like acetonitrile. nih.gov This demonstrates that a careful selection of conditions can lead to more efficient and energy-saving processes. Temperature control is also highlighted in the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine, where maintaining a temperature range of -5 °C to 5 °C is specified. google.com High yields (92-94%) have also been reported in the synthesis of related pyridine derivatives like 6-methyl-2-pyridyl methanol (B129727) by carefully controlling reaction conditions. google.com

Table 1: Effect of Reaction Time on Product Yield in an Analogous Alkylation Reaction nih.gov

EntrySolventTime (h)TemperatureYield (%)
1Acetone2Reflux91
2Acetone1Reflux90
3Acetone0.5Reflux89
4Acetone0.25Reflux51

The stoichiometry of reactants and the choice of solvent are fundamental to the success of the synthesis. An excess of the aminating agent, methylamine, is often used to drive the reaction to completion and to minimize the formation of dialkylated by-products.

Solvent selection plays a critical role in reaction outcomes, particularly in the chemistry of pyridine derivatives. Research on the regiodivergent alkylation of pyridines has shown that the solvent can dictate the position of substitution. acs.org Coordinating solvents such as tetrahydrofuran (B95107) (THF) were found to favor C2-alkylation, while non-coordinating solvents like toluene tended to direct the reaction to the C4 position. acs.org In some cases, a mixture of solvents, such as THF and toluene, can provide the best results in terms of yield and regioselectivity. acs.org For the synthesis of a similar compound, a mixture of aqueous methylamine and acetonitrile was employed, highlighting the use of protic co-solvents to ensure solubility of the amine salt. prepchem.com In another variation, toluene was used as the solvent, with methylamine gas being introduced directly into the reaction vessel. google.com

A primary challenge in the synthesis of secondary amines via alkylation is the potential for over-alkylation, leading to the formation of a tertiary amine by-product, N-methyl-N,N-bis((6-methylpyridin-2-yl)methyl)amine. The desired secondary amine product can react with another molecule of 6-Methylpyridin-2-ylmethyl chloride.

Several strategies can be employed to mitigate this. Using a significant excess of methylamine shifts the reaction equilibrium towards the formation of the desired monosubstituted product. Additionally, controlling the reaction temperature can help manage the rate of the second alkylation step. In cases where dialkylation remains a significant issue, a stepwise approach involving initial imine formation followed by reduction can be an effective alternative to direct alkylation. organic-chemistry.org Studies on similar reactions have shown that under optimized conditions, by-products like a 2,6-dialkylated pyridine were not detected, which was attributed to the steric hindrance created by the initial alkylation step preventing a second substitution. acs.org

The synthesis of this compound can be viewed as a two-step process conceptually starting from 2,6-dimethylpyridine (B142122) (2,6-lutidine). The first step is an "alkylation" or functionalization of one of the methyl groups, typically through free-radical halogenation, to produce 6-Methylpyridin-2-ylmethyl chloride.

The subsequent reaction with methylamine is the amination step. This nucleophilic substitution is a specific type of amination known as N-alkylation. While the term "amination" can also refer to the introduction of an amino group onto the pyridine ring itself, in this context, it refers to the formation of the aminomethyl side chain. ontosight.ai Efficient methods for the amination of the pyridine ring, such as copper-catalyzed reactions of bromopyridines with ammonia, are well-documented but represent a different synthetic pathway to different products. rsc.orgontosight.ai

Reductive amination offers a powerful and versatile alternative for the synthesis of this compound and its analogues. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the precursor would be 6-methyl-2-pyridinecarboxaldehyde, which would react with methylamine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent that often provides high yields and fewer side products compared to other borohydrides. organic-chemistry.orgresearchgate.net A recent report highlighted the use of this reagent for the synthesis of tris(2-pyridylmethyl)amine (B178826) analogues, noting the benefits of mild reaction conditions and high yields. rsc.org

Other common reducing agents for this reaction include α-picoline-borane, sodium borohydride (B1222165) in the presence of an acid catalyst, and catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of reducing agent and conditions allows for broad functional group compatibility and can be tailored to specific substrates. researchgate.netpku.edu.cn

Table 2: Common Reducing Agents for Reductive Amination organic-chemistry.org

Reducing AgentTypical ConditionsNotes
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective, high yields, fewer by-products
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Effective but toxic cyanide by-products
α-Picoline-boraneMethanol (MeOH), Water (H₂O), or neatMild and efficient, can be used in green solvents
Catalytic HydrogenationH₂, Metal catalyst (e.g., Pd, Ni)Effective, but may reduce other functional groups
Sodium borohydride (NaBH₄) / AcidMethanol (MeOH)Requires acidic conditions for imine formation/reduction

Alkylation Reactions Utilizing 6-Methylpyridin-2-ylmethyl Chloride

Precursor Synthesis and Functionalization Relevant to this compound

The creation of essential precursors for the synthesis of the target compound, this compound, relies on two principal chemical strategies starting from 2,6-dimethylpyridine (also known as 2,6-lutidine). These strategies are the selective oxidation to form a hydroxymethyl intermediate and the halogenation of a methyl group.

Synthesis of 6-Methyl-2-Pyridylmethanol via Selective Oxidation

A crucial intermediate, 6-methyl-2-pyridylmethanol, is synthesized through the selective oxidation of one of the two methyl groups on the 2,6-dimethylpyridine ring. This transformation is a key step, as it introduces a functional group that can be further modified to build the final amine product.

One effective method for the selective oxidation of 2,6-dimethylpyridine involves the use of a tungsten-based catalyst. google.comgoogle.com This process achieves high selectivity, which is often a challenge in reactions involving symmetrical starting materials. google.com

The reaction is typically carried out using 2,6-dimethylpyridine and glacial acetic acid as raw materials, with tungsten oxide and hydrogen peroxide serving as the catalytic system. google.com The process involves the introduction of an acetyl group, followed by a rearrangement to generate an ester intermediate, 6-methyl-2-pyridyl ethyl formate. google.com Tungsten oxide's catalytic activity is attributed to its ability to form peroxo complexes with hydrogen peroxide, which are potent oxidizing agents. scielo.org.mx The acidic properties and redox capabilities of tungsten oxides are central to their function in these catalytic cycles. mdpi.com

Reaction Parameters for Tungsten Oxide-Catalyzed Oxidation:

Parameter Condition
Starting Material 2,6-Dimethylpyridine
Reagents Glacial Acetic Acid, Hydrogen Peroxide
Catalyst Tungsten Oxide
Catalyst Loading 1-5% of 2,6-dimethylpyridine mass google.com
H₂O₂ Amount 0.8-1.5 times the mass of 2,6-dimethylpyridine google.com
Reaction Time 10-12 hours google.com
Product Yield Up to 94% google.com

| Product Purity | Up to 99.1% google.com |

This table summarizes the conditions for the synthesis of 6-methyl-2-pyridylmethanol via tungsten oxide-catalyzed oxidation.

Following the oxidation and rearrangement steps, the resulting ester intermediate, 6-methyl-2-pyridyl ethyl formate, undergoes hydrolysis to yield the final alcohol product, 6-methyl-2-pyridylmethanol. google.com This hydrolysis is typically performed under basic conditions, for instance, using a 10% potassium hydroxide (B78521) solution, which ensures the reaction proceeds to completion. google.comgoogle.com

After hydrolysis, the product is isolated from the aqueous reaction mixture. Purification is commonly achieved through extraction and distillation. google.com A typical procedure involves counter-current extraction with a solvent like dichloromethane, followed by distillation of the combined organic extracts to recover the high-purity 6-methyl-2-pyridylmethanol. google.com The final product is often a white to pale cream fused solid. thermofisher.com

Preparation of Halogenated Pyridine Methyl Derivatives

An alternative and widely used strategy for functionalizing 2,6-dimethylpyridine is through side-chain halogenation. This method introduces a halogen atom onto one of the methyl groups, creating a reactive electrophilic center, 2-(halomethyl)-6-methylpyridine, which is a versatile precursor for nucleophilic substitution reactions, including amination to form the target compound.

The preparation of these halogenated derivatives can be achieved using various halogenating agents. For instance, the synthesis of 2-(chloromethyl)-6-methylpyridine (B1584554) hydrochloride can be accomplished by first converting 2,6-dimethylpyridine to 2-methyl-6-hydroxymethylpyridine, which is then treated with a chlorinating agent. google.com

For bromination, reagents such as N-bromosuccinimide (NBS) are frequently employed. pharm.or.jp The reaction of 2,6-dimethylpyridine with NBS, often in the presence of a radical initiator like AIBN (Azobisisobutyronitrile) in a solvent such as carbon tetrachloride, can yield brominated products. google.com The degree of bromination can be controlled by the stoichiometry of the reagents. google.com

Comparison of Halogenation Methods:

Method Halogenating Agent Typical Conditions Product
Chlorination Thionyl Chloride (from alcohol) Reaction with 2-methyl-6-hydroxymethylpyridine at -20 to -5 °C google.com 2-(Chloromethyl)-6-methylpyridine hydrochloride google.com
Bromination N-Bromosuccinimide (NBS) CCl₄, AIBN initiator, reflux google.com 2-(Bromomethyl)-6-methylpyridine

| Bromination | Dibromohein | CCl₄, AIBN initiator, 80°C, 24h google.com | 2,6-Bis(bromomethyl)pyridine (with excess reagent) google.com |

This table outlines different methods for the preparation of halogenated pyridine methyl derivatives from 2,6-dimethylpyridine.

Ligand Design and Coordination Chemistry of Methyl 6 Methyl 2 Pyridylmethyl Amine

Denticity and Coordination Modes of Methyl(6-methyl-2-pyridylmethyl)amine

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. This compound possesses three potential donor sites: the nitrogen atom of the pyridyl ring and the nitrogen atom of the secondary amine. This structure allows for versatile coordination behavior.

This compound can function as a bidentate or be incorporated into larger systems that exhibit tridentate behavior. As a standalone ligand, it typically acts as a bidentate N,N'-donor, coordinating to a metal center through the pyridyl nitrogen and the secondary amine nitrogen.

However, it is often found as a component of a larger ligand framework, such as (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa), which acts as a tridentate ligand. In these structures, the ligand coordinates to the metal center via the two pyridyl nitrogen atoms and the central amine nitrogen, forming a stable six-coordinate complex. researchgate.net An example is seen in a mixed ligand copper(II) complex where (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine acts as a tridentate ligand, resulting in a five-coordinate square-pyramidal geometry around the Cu(II) atom. researchgate.net The ability to form multiple chelate rings is a key feature of this ligand class. acs.org

Polydentate ligands like this compound form stable complexes with a variety of transition metals due to the chelate effect. frontiersin.org The formation of one or more five-membered chelate rings upon coordination significantly increases the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands.

The tripodal nature of related ligands like TPA and its derivatives is crucial for creating a specific coordination pocket around the metal ion, which can stabilize particular geometries and oxidation states. unipd.itrsc.org This pre-organization of the donor atoms reduces the entropic penalty of coordination. The stability of these complexes has led to their extensive use in modeling the active sites of metalloenzymes and in the development of catalysts. researchgate.netrsc.org

Influence of Steric and Electronic Effects on Metal-Ligand Interactions

The chemical behavior of metal complexes is finely tuned by the steric and electronic properties of their ligands. In this compound, the methyl group on the pyridine (B92270) ring plays a pivotal role in modulating these properties.

The placement of a methyl group at the 6-position of the pyridine ring (alpha to the coordinating nitrogen atom) introduces significant steric bulk in the immediate vicinity of the metal center. mdpi.comnih.gov This steric hindrance has several important consequences:

Coordination Geometry: The steric crowding can distort the coordination geometry from an ideal octahedral or square-pyramidal arrangement. mdpi.com It can influence bond angles and enforce a particular stereochemistry, as seen in Mn(II) complexes of the related (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine ligand, which exhibits geometric isomerism. researchgate.net

Reaction Rates: The steric bulk can accelerate ligand substitution reactions. Studies on ruthenium complexes with methyl-substituted TPA ligands have shown that increased steric bulk facilitates the release of coordinated nitrile ligands. nih.gov This is attributed to the destabilization of the ground state, which lowers the activation energy for ligand dissociation.

Ligand Binding: The steric clash may prevent the coordination of larger substrates or favor the binding of smaller ones. This effect is a key tool in designing selective catalysts. The cone angle, a quantitative measure of steric bulk, has been used to correlate ligand structure with reaction rates in ruthenium complexes. psu.edu

The 6-methyl substituent also exerts an electronic effect. As an alkyl group, it is weakly electron-donating, which increases the electron density on the pyridine ring and enhances the basicity (σ-donor strength) of the pyridyl nitrogen. This can influence the metal-ligand bond and the electrochemical properties of the complex.

Metal-Ligand Covalency: A stronger σ-donor ligand generally leads to a more covalent metal-ligand bond. This increased electron donation to the metal center can affect its electronic structure and reactivity.

Redox Potentials: The electronic nature of the ligand directly impacts the redox potential of the metal center. Electron-donating groups, like the methyl group, tend to stabilize higher oxidation states, making the complex easier to oxidize and harder to reduce. This results in a cathodic (negative) shift of the M(III)/M(II) or M(II)/M(I) redox potential. Conversely, electron-withdrawing groups have the opposite effect. acs.org Studies on palladium complexes with ancillary pyridylthioether ligands have demonstrated that the electronic properties of substituents on the pyridine ring strongly influence the electrophilicity of the metal core and the rate of subsequent reactions. researchgate.net

The interplay of these steric and electronic effects allows for the fine-tuning of the properties of metal complexes for specific applications, such as catalysis and materials science. researchgate.net

Formation of Metal Complexes with this compound

The synthesis of metal complexes involving this compound or its parent structures typically follows standard coordination chemistry procedures. The general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A common procedure consists of mixing equimolar amounts of the ligand and a metal salt, such as a perchlorate (B79767), chloride, or triflate salt of the desired transition metal (e.g., Co(II), Fe(II), Cu(II), Zn(II)), in a polar solvent like acetonitrile (B52724), methanol (B129727), or ethanol. rsc.orgresearchgate.net The mixture is typically stirred at room temperature or gently heated to ensure complete complex formation. The resulting metal complex can then be isolated by precipitation, often induced by the addition of a less polar solvent like diethyl ether, or by slow evaporation of the solvent to yield crystalline material. rsc.org

For example, the synthesis of iron(II) and cobalt(II) chloride complexes with bis(2-pyridylmethyl)amine (a closely related ligand) involves reacting the ligand with the corresponding metal chloride in n-butanol at elevated temperatures. researchgate.net Similarly, a mixed-ligand copper(II) perchlorate complex was formed using (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine. researchgate.net The specific conditions and isolation techniques are adjusted based on the stability and solubility of the desired complex.

Synthesis and Characterization of Iron Complexes

While extensive research has been conducted on iron complexes with related pyridylamine ligands such as bis(2-pyridylmethyl)amine (DPA) and tris(2-pyridylmethyl)amine (B178826) (TPA), specific studies on the synthesis and characterization of iron complexes solely with this compound are less documented. However, the established coordination chemistry of analogous ligands provides a strong basis for predicting the behavior of this ligand with iron centers.

The reaction of ligands like DPA with iron(II) chloride has been shown to yield dimeric species, such as [(fac-DPA)FeCl(μ-Cl)]2, or bis(ligand) halide salts like [(fac-DPA)2Fe]Cl2, depending on the stoichiometry of the reactants. bohrium.comresearchgate.net In these complexes, the DPA ligand typically coordinates in a facial (fac) manner, occupying three coordination sites of the iron center. bohrium.comresearchgate.net It is anticipated that this compound would exhibit similar tridentate coordination to iron(II) and iron(III) ions.

Furthermore, studies on iron(II) complexes with various tripodal ligands based on the tris(2-pyridylmethyl)amine scaffold have been prepared and structurally characterized. researchgate.netrsc.org These complexes often exhibit high-spin electronic configurations. researchgate.net The introduction of methyl groups on the pyridine rings, as is the case with this compound, can introduce steric hindrance that may influence the spin state and redox properties of the resulting iron complexes.

In the presence of air, iron(II) complexes with these types of ligands can undergo oxidation to form oxo-bridged diiron(III) species. bohrium.comproquest.com For example, oxido-bridged [Fe2(TPA)2OL]3+ complexes have been synthesized and characterized. proquest.com A similar reactivity would be expected for iron complexes of this compound.

Table 1: Representative Iron Complexes with Analogous Pyridylamine Ligands

ComplexIron Oxidation StateCoordination GeometryReference
[(fac-DPA)FeCl(μ-Cl)]2+2Distorted Octahedral bohrium.comresearchgate.net
[(fac-DPA)2Fe]Cl2+2Octahedral bohrium.comresearchgate.net
[Fe(TPA)Cl2]+2Six-coordinate bohrium.com
[Fe(TPA)(NCS)2]+2High-spin researchgate.net
{Fe(TPA)Cl}2O2+3Pseudo-octahedral researchgate.net

Copper Complexes and Their Coordination Chemistry

The coordination chemistry of copper with pyridylamine ligands is rich and varied, with complexes of both copper(I) and copper(II) being readily accessible. While specific data for this compound are not abundant, the behavior of related ligands provides significant insight.

Copper(I) complexes with (pyridylmethyl)amide ligands have been synthesized, revealing a range of structural motifs including coordination polymers and binuclear or mononuclear species, influenced by hydrogen bonding and steric factors. nih.govresearchgate.net These complexes often feature monodentate coordination of the ligand. nih.gov

Copper(II) complexes with ligands such as tris(2-pyridylmethyl)amine (TPA) have been extensively studied. nih.gov For instance, TPA-ligated copper(II) 1,3-diketonate complexes have been synthesized and characterized, exhibiting six-coordinate distorted geometries. nih.gov In these complexes, the TPA ligand coordinates in a tetradentate fashion, though in some cases, one pyridyl arm may be weakly interacting or dissociated. The coordination environment around the copper(II) center is often described as distorted square pyramidal or trigonal bipyramidal. nih.gov

The introduction of substituents on the pyridyl rings, as in this compound, can influence the electronic properties and reactivity of the copper center. Studies on TPA derivatives with substituents on the 4-position of the pyridine ring have shown that these modifications affect the redox potential of the copper(I)/copper(II) couple and the kinetics of dioxygen binding. acs.org It is plausible that the 6-methyl substituent in this compound would sterically and electronically modulate the properties of its copper complexes.

Table 2: Selected Bond Distances in a TPA-Ligated Copper(II) Complex

BondDistance (Å)
Cu(II)-Nam (amine)2.0333(17)
Cu(II)-Npy (pyridyl)1.992(18)
Cu(II)-NPhPy (phenyl-pyridyl)2.3394(18)

Data from a Cu(II) chlorodiketonate complex supported by a modified TPA ligand. nih.gov

Nickel Complexes and Their Coordination

Nickel(II) complexes with pyridylamine ligands have been synthesized and structurally characterized, often displaying distorted octahedral geometries. While specific research on nickel complexes of this compound is limited, studies on analogous ligands offer valuable comparisons.

For example, a series of nickel(II) complexes with the ligand bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine, which also contains a substituted heterocyclic ring, has been reported. psu.edu In these complexes, the ligand can act in either a bidentate (N2) or a tridentate (N2S) fashion, depending on the counter-anion present. psu.edu This highlights the flexibility of the coordination sphere around the nickel(II) ion. The resulting complexes all exhibit a distorted octahedral geometry. psu.edu

The synthesis of nickel(II) complexes with methyl(2-pyridyl)ketone oxime has also been described, yielding mononuclear complexes with octahedral coordination. nih.gov Additionally, nickel(II) complexes with L-amino-acid-derived ligands containing pyridyl moieties have been shown to form unusual trinuclear structures with bridging carbonate ligands, where each nickel(II) center is in a distorted octahedral environment. nih.gov

Given these examples, it is expected that this compound would act as a tridentate N-donor ligand to nickel(II), forming mononuclear complexes with a likely distorted octahedral geometry, with the remaining coordination sites occupied by solvent molecules or counter-ions.

Table 3: Coordination Modes of a Pyridylamine Ligand in Nickel(II) Complexes

Complex AnionLigand Coordination Mode
NitrateBidentate (N2)
ChlorideTridentate (N2S)
PerchlorateTridentate (N2S)

Data for the ligand bis(5-methyl-2-thiophenemethyl)(2-pyridylmethyl)amine. psu.edu

Cobalt Complexes and Coordination Trends

The coordination chemistry of cobalt with pyridylamine ligands is well-developed, with both cobalt(II) and cobalt(III) complexes being accessible. The coordination number and geometry are often influenced by the specific ligand structure and the nature of the co-ligands or counter-anions.

Studies on cobalt(II) complexes with the tripodal ligand tris-(2-pyridylmethyl)-amine (TPA) and various coordinating anions (Cl⁻, Br⁻, I⁻, NCS⁻) have shown the formation of five-coordinated high-spin cobalt(II) complexes. researchgate.net These complexes adopt a trigonal bipyramidal geometry. researchgate.net

With the tridentate ligand bis(2-pyridylmethyl)amine (DPA), cobalt(II) chloride forms a dimeric species, [(fac-DPA)CoCl(μ-Cl)]2, with a six-coordinate geometry around each cobalt center. bohrium.com The stoichiometry of the reaction can also lead to the formation of bis(ligand) salts, [(fac-DPA)2Co]Cl2. bohrium.com

Research on a tripodal polypyridine ligand bearing pivalamide (B147659) groups has demonstrated the formation of both six-coordinate octahedral and seven-coordinate face-capped octahedral cobalt(II) complexes. rsc.org The coordination number was found to be dependent on the coordinating ability and size of the counter-anions. rsc.org Smaller, strongly binding anions favored six-coordination, while bulkier, weakly coordinating anions resulted in seven-coordination. rsc.org

Given these trends, this compound is expected to form stable complexes with cobalt(II), likely adopting five- or six-coordinate geometries depending on the reaction conditions and the anions present.

Table 4: Coordination Geometries of Cobalt(II) Complexes with a Tripodal Polypyridine Ligand

Counter-AnionCoordination Geometry
Cl⁻, Br⁻, N₃⁻Six-coordinate Octahedral
I⁻, ClO₄⁻Seven-coordinate Face-capped Octahedral

Data for the ligand bis(6-(pivalamide-2-pyridyl)methyl)(2-pyridylmethyl)amine. rsc.org

Manganese Complexes and Geometric Isomerism

The coordination chemistry of manganese with this compound, also referred to as (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine (Mebpa), has been investigated, with a particular focus on geometric isomerism.

The crystal structure of Mn(Mebpa)22 has been determined. tandfonline.comresearchgate.netingentaconnect.com In this complex, the manganese(II) ion is coordinated by two Mebpa ligands, each acting in a tridentate fashion, resulting in a six-coordinate [MnN6] core with a distorted octahedral geometry. tandfonline.com Interestingly, only the geometric isomer with C2 symmetry is observed in the solid state for this complex. tandfonline.comresearchgate.netingentaconnect.com This is in contrast to the analogous complex with the unsubstituted ligand bis(2-pyridylmethyl)amine (bpa), Mn(bpa)22, which crystallizes with two facial isomers, one with Ci symmetry and one with C2 symmetry, in the same unit cell. tandfonline.comresearchgate.netingentaconnect.com

The steric effect of the methyl group on the pyridyl ring in the Mebpa ligand is believed to be responsible for the exclusive formation of the C2 isomer. tandfonline.com This steric hindrance also leads to an increase in the Mn–Npyridyl bond lengths compared to the bpa complex. tandfonline.com The bond length order in the [Mn(Mebpa)2]2+ cation is Mn–Npyridyl > Mn–Namine. tandfonline.comingentaconnect.com

Cyclic voltammetry studies in acetonitrile have shown that the [Mn(Mebpa)2]2+ complex undergoes an irreversible oxidation from Mn(II) to Mn(III) at a significantly higher potential (Ep = 1.90 V vs. Ag/AgCl) compared to the [Mn(bpa)2]2+ complex (Ep = 1.60 V). ingentaconnect.comtandfonline.com This is attributed to a higher reorganization energy required for the oxidation of the Mebpa complex due to the steric effect of the methyl substituent. ingentaconnect.comtandfonline.com

Table 5: Selected Bond Lengths (Å) and Angles (°) for Mn(Mebpa)22

Bond/AngleValue
Mn–Namine (avg)2.295
Mn–Npyridyl (avg)2.301
Npyridyl–Mn–Npyridyl (intraligand)124.7(5), 123.8(5)

Data from crystallographic studies. tandfonline.com

Zinc and Cadmium Complexes

The coordination chemistry of zinc(II) and cadmium(II) with pyridylamine ligands has been explored, leading to a variety of structural motifs. While specific studies on this compound complexes with these metals are not detailed in the available literature, the behavior of related ligands provides a good indication of the expected chemistry.

The synthesis and characterization of zinc(II) and cadmium(II) complexes with the parent ligand bis(2-pyridylmethyl)amine (bpa) have been reported. acs.org These d¹⁰ metal ions typically form stable complexes with nitrogen-donor ligands. Isomerism has been noted in the zinc(II) complex with bpa, [Zn(bpa)2]2+, which can crystallize in both Ci and C2 forms, similar to the manganese analogue. tandfonline.com

With other pyridine-containing ligands, zinc(II) can form trinuclear complexes, while cadmium(II) has been shown to form one-dimensional coordination polymers. nih.gov For instance, with the ligand 2,5-bis(2-pyridyl)pyrazine, cadmium(II) forms polymers where the metal ions have a coordination number of 8. nih.gov In complexes with a thiophene-derived Schiff base ligand, cadmium(II) has been observed to form dimeric structures with a square pyramidal geometry. nih.gov

Given the tridentate nature of this compound, it is expected to form mononuclear [M(L)2]2+ type complexes with both zinc(II) and cadmium(II), likely exhibiting distorted octahedral geometries. The steric bulk of the methyl group may influence the solid-state packing and potentially favor specific geometric isomers, as seen with the manganese(II) complex.

Table 6: Coordination Geometries of Zinc(II) and Cadmium(II) with Related Ligands

MetalLigandCoordination Geometry/StructureReference
Zn(II)bis(2-pyridylmethyl)amineDistorted Octahedral (C2 and Ci isomers) tandfonline.com
Zn(II)2,5-bis(2-pyridyl)pyrazineOctahedral and Square Pyramidal (in trinuclear complex) nih.gov
Cd(II)2,5-bis(2-pyridyl)pyrazine8-coordinate (in 1D polymer) nih.gov
Cd(II)Thiophene-derived Schiff baseSquare Pyramidal (in dimer) nih.gov

Rhenium Complexes and Oxidative Chemistry

The coordination chemistry of rhenium, particularly in its lower oxidation states like Re(I), often involves carbonyl ligands and nitrogen-donor heterocyclic ligands. However, there is a lack of specific research on rhenium complexes with this compound. The existing literature focuses on ligands such as 2,2′:6′,2″-terpyridines and other bipyridyl or phenanthroline-based systems. mdpi.com

Rhenium(I) tricarbonyl complexes of the type fac-[Re(CO)3(N^N)X] (where N^N is a bidentate diimine ligand and X is a halide) are well-known for their photophysical properties. mdpi.com It is conceivable that this compound could act as a bidentate or tridentate ligand to a Re(CO)3+ core. The synthesis of fac-[Re(CO)3(L)(H2O)]+ and fac-[Re(CO)3(L)Br] complexes, where L is a bidentate pyridyl triazine ligand, has been reported. d-nb.info

In higher oxidation states, such as Re(V), methyl(oxo)rhenium(V) complexes undergo ligand displacement and oxidation reactions. nih.govlookchem.com For example, the complex [MeReO(edt)(SPh)]- reacts with pyridines and phosphines, leading to substitution of the thiophenolate ligand. nih.govlookchem.com The oxidative chemistry often involves reactions with species like pyridine N-oxides, leading to N-O bond cleavage. nih.govlookchem.com

While direct experimental data is absent, one could hypothesize that this compound could coordinate to a rhenium center, and the resulting complex might participate in oxidative chemistry, potentially involving the metal center or the ligand itself. Further research is needed to explore the synthesis and reactivity of rhenium complexes with this specific ligand.

Rhodium Complexes and Dynamic Exchange in Solution

The coordination chemistry of pyridyl-amine ligands with rhodium has been a subject of interest, particularly concerning the dynamic behavior of these complexes in solution. While specific studies on this compound with rhodium are not extensively detailed in the available literature, research on analogous systems provides insight into the potential dynamic processes. For instance, studies on rhodium(III) complexes with various pyridine-amine ligands have shown diverse coordination modes, including the formation of amine, imine, and amido complexes, influenced by reaction conditions and ligand structure. nih.gov

A key phenomenon observed in rhodium complexes bearing pyridyl groups is dynamic coordinative exchange. In rhodium(I) complexes with diphosphine ligands that have pendant pyridyl groups, a fluxional process can occur in solution. rsc.org This process involves the interchange between coordinated and non-coordinated pyridyl environments. rsc.org Variable temperature NMR studies of such systems have been used to determine the activation parameters for this exchange. For one such complex, the enthalpy of activation (ΔH‡) was found to be 64.3 kJ mol−1, with an entropy of activation (ΔS‡) of 0.005 kJ K−1 mol−1, indicating a measurable dynamic process. rsc.org This dynamic behavior is often attributed to the relatively weak bonding interaction between the nitrogen of the pyridyl group and the rhodium center, which allows for reversible coordination. rsc.org It is plausible that rhodium complexes of this compound would exhibit similar fluxional behavior in solution, driven by the reversible binding of its pyridyl moiety.

Lanthanide Complexes

The coordination of lanthanide ions with ligands containing the 6-methyl-2-pyridylmethyl moiety has been explored, yielding complexes with interesting structural features. Research on the closely related ligand [(6-methyl-2-pyridyl)methyl]bis(2-pyridylmethyl)amine (MeTPA) has led to the successful synthesis of several novel lanthanide(III) complexes. researchgate.netresearchgate.net

Studies on other related tripodal ligands with lanthanide ions have shown that steric factors, such as those introduced by the methyl group in the 6-position of the pyridine ring, can influence coordination. For example, in lanthanide complexes of tris[6-((2-N,N-diethylcarbamoyl)pyridyl)methyl]amine (tpaam), a lengthening of the bond distance between the lanthanide ion and the apical nitrogen (Ln–N(apical)) is observed compared to complexes with the unsubstituted tris[(2-pyridyl)methyl]amine (tpa) ligand. nih.gov This effect is more pronounced for the larger lanthanide ions. nih.gov

Lanthanide Ion (Ln)Complex Formula with MeTPA LigandKey Finding
La(III)[La(MeTPA)Cl₃(MeOH)]·MeOHComplexes are isostructural. researchgate.net
Nd(III)[Nd(MeTPA)Cl₃(MeOH)]·MeOH
Sm(III)[Sm(MeTPA)Cl₃(MeOH)]·MeOH

Chromium Complexes and Ligand Influence on Geometry

The introduction of a methyl group at the 6-position of the pyridine ring in pyridylmethylamine ligands has a profound influence on the coordination geometry of their chromium(III) complexes. acs.orgfigshare.com This has been systematically demonstrated in a series of octahedral chromium(III) trichloride (B1173362) complexes supported by bis(2-pyridylmethyl)alkylamine (BPA) ligands. acs.org

X-ray crystallographic studies show that while unsubstituted BPA ligands form complexes with a facial (fac) geometry, the corresponding ligands substituted with a methyl group at the 6-position of the pyridine rings exclusively yield complexes with a meridional (mer) geometry. acs.orgfigshare.com

Unsubstituted Ligands (e.g., N-propyl-N,N-di(2-pyridylmethyl)amine): These ligands facially cap the pseudo-octahedral chromium(III) ion. The Cr-N(amine) bond lengths are typically slightly longer than the Cr-N(pyridyl) bonds. acs.org

6-Methyl-Substituted Ligands (e.g., N-propyl-N,N-di(6-methyl-2-pyridylmethyl)amine): The steric hindrance from the methyl groups forces the ligand to coordinate in a meridional fashion. A significant structural feature in these mer complexes is the twisting of the pyridine rings out of the equatorial plane defined by the chromium, the amine nitrogen, and two chloride ions. acs.org

This sterically driven selection of isomers highlights the critical role of ligand design in controlling the three-dimensional structure of metal complexes. The parent tripodal ligand, tris(2-pyridylmethyl)amine (TPA), readily forms octahedral complexes with both chromium(II) and chromium(III), with the latter possessing a largely undistorted octahedral geometry. nih.govacs.org

Ligand TypeExample LigandResulting Cr(III)Cl₃ Complex Geometry
UnsubstitutedN-propyl-N,N-di(2-pyridylmethyl)aminefacial (fac) acs.org
6-Methyl-SubstitutedN-propyl-N,N-di(6-methyl-2-pyridylmethyl)aminemeridional (mer) acs.org

Mercury Complexes and Solution-State Dynamics

The coordination chemistry of mercury(II) with pyridylmethylamine ligands is characterized by dynamic equilibria in solution. The introduction of sterically demanding groups, such as the methyl group at the 6-position of the pyridyl ring, significantly impacts these dynamics. While Hg(II) is a d¹⁰ metal ion typically associated with very rapid ligand exchange, studies on the bulky ligand tris[(6-methyl-2-pyridyl)methyl]amine (TLA) have shown that the steric hindrance slows these exchange processes considerably. nih.gov

Proton NMR studies in acetonitrile-d₃ of Hg(ClO₄)₂ with the TLA ligand revealed that at certain metal-to-ligand ratios, up to six distinct ligand environments were in slow exchange on the chemical shift timescale. nih.gov This is a rare observation for mercury(II) complexes and is attributed to the steric bulk of the 6-methylpyridyl groups, which creates a higher energy barrier for intermolecular exchange compared to complexes with unsubstituted pyridyl rings. nih.gov One of these species, assigned as the [Hg(TLA)]²⁺ complex, exhibited extensive heteronuclear coupling between ligand protons and the ¹⁹⁹Hg nucleus, which is indicative of a stable, tetradentate binding mode in solution. nih.gov

In contrast, mercury(II) complexes with less sterically hindered ligands like bis[(2-pyridyl)methyl]amine (BMPA) also exhibit complex solution behavior, but the exchange processes are generally faster. acs.org Solution NMR studies of the [Hg(BMPA)₂]²⁺ complex are consistent with a rapid equilibrium between isomeric forms, with a proposed twisting mechanism mediating the interconversion. acs.org These findings underscore that the 6-methyl substituent, a key feature of this compound, is expected to play a crucial role in reducing the lability and influencing the solution-state dynamics of its mercury(II) complexes.

Coordination Geometries and Isomerism in Metal Complexes

Square-Pyramidal and Octahedral Geometries

Metal complexes formed with this compound and related pyridylamine ligands commonly adopt six-coordinate octahedral or five-coordinate square-pyramidal geometries. The preferred geometry is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved.

Octahedral geometry is prevalent, particularly for metal ions like Cr(III), V(V), and Ru(II)/Ru(III). acs.orgnih.govnih.gov For example, cis-dioxidovanadium(V) complexes with the parent tris(2-pyridylmethyl)amine (TPA) ligand feature a distorted octahedral environment where the TPA acts as a tetradentate ligand. nih.gov Similarly, chromium(III) complexes with TPA and its derivatives are typically octahedral. nih.govacs.org In some cases, distortions from ideal octahedral geometry are observed, such as the tetragonally elongated octahedra found in high-spin chromium(II) complexes, which is a consequence of the Jahn-Teller effect. nih.gov

Square-pyramidal geometry often arises when the ligand acts in a tridentate fashion, leaving one coordination site open or occupied by a solvent molecule. An interesting example is seen with an iron(II) complex of a TPA derivative, which exhibits a distorted octahedral geometry in solution but adopts a five-coordinate square-pyramidal geometry in the solid state. rsc.orgresearchgate.net In this solid-state structure, one of the pyridyl arms of the ligand is uncoordinated. rsc.org A mixed-ligand copper(II) complex involving (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine has also been reported to have an N₅ square-pyramidal geometry. researchgate.net

Geometric Isomerism (e.g., fac vs. mer, C₂, vs. Cᵢ isomers)

Geometric isomerism is a key feature of octahedral complexes with tridentate ligands like those derived from this compound. libretexts.orglibretexts.org The specific arrangement of the donor atoms around the central metal ion can lead to distinct isomers with different properties.

Facial (fac) and Meridional (mer) Isomerism: For octahedral complexes with the formula MA₃B₃, where A₃ represents the three donor atoms of a tridentate ligand, two isomers are possible. libretexts.org As discussed previously (Section 2.3.10), the steric bulk of substituents on the ligand can dictate which isomer is formed. In chromium(III) chloride complexes with bis(pyridylmethyl)amine ligands, the unsubstituted ligand leads to the fac isomer, where the three nitrogen donors occupy one triangular face of the octahedron. acs.org In contrast, the steric hindrance from the 6-methyl group on the pyridine rings forces the adoption of the mer isomer, where the three nitrogen donors lie in a plane that bisects the octahedron. acs.orgfigshare.com

C₂ vs. Cᵢ Isomerism: In complexes of the type [M(L)₂]ⁿ⁺ where L is a tridentate ligand, different arrangements of the two ligands can also lead to geometric isomers. A study of manganese(II) complexes with bis(2-pyridylmethyl)amine (bpa) and (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa) provides a clear example. tandfonline.comresearchgate.net The complex [Mn(bpa)₂]²⁺ was found to crystallize with two different facial isomers in the same unit cell: one with Cᵢ symmetry (possessing a center of inversion) and another with C₂ symmetry (possessing a twofold rotational axis). tandfonline.comresearchgate.net However, for the complex with the methyl-substituted ligand, [Mn(Mebpa)₂]²⁺, only the isomer with C₂ symmetry was observed. tandfonline.comresearchgate.net This suggests that the steric presence of the methyl group on the pyridine ring disfavors the formation of the Cᵢ isomer, leading to the selective crystallization of the C₂ form.

Metal Complex SystemLigandObserved Geometric IsomersReference
Cr(III)Cl₃ with BPA-type ligandsUnsubstitutedfacial (fac) acs.org
6-Methyl-Substitutedmeridional (mer) acs.org
[Mn(L)₂]²⁺bis(2-pyridylmethyl)amine (bpa)Cᵢ and C₂ symmetry tandfonline.comresearchgate.net
(6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine (Mebpa)Only C₂ symmetry tandfonline.comresearchgate.net

Ligand Conformation and Its Impact on Metal Coordination

The conformation of this compound and its derivatives plays a crucial role in determining the geometry and isomerism of its metal complexes. The presence of a methyl group at the 6-position of the pyridine ring introduces significant steric hindrance that influences how the ligand coordinates to a metal center.

In studies of closely related ligands, such as (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa), the steric bulk of the methyl substituent has been shown to dictate the resulting complex's geometry. For instance, in the manganese(II) complex, Mn(Mebpa)₂₂, only the isomer with C₂ symmetry is observed in the crystal structure. This is in contrast to the analogous complex with the unsubstituted ligand bis(2-pyridylmethyl)amine (bpa), Mn(bpa)₂₂, where two different facial isomers (one with Cᵢ and another with C₂ symmetry) can co-exist in the same unit cell. researchgate.net This demonstrates that the steric demands of the 6-methyl group restrict the conformational flexibility of the ligand, favoring the formation of a single, more stable geometric isomer. researchgate.net

Furthermore, the methyl group affects the bond lengths between the metal and the coordinating nitrogen atoms. In the C₂ isomer of the [Mn(Mebpa)₂]²⁺ complex, the Mn–N(pyridyl) bond lengths are longer than the Mn–N(amine) bond. researchgate.net This elongation is a direct consequence of the steric repulsion between the methyl group and the metal's coordination sphere, which pushes the pyridyl ring further from the metal center. This structural impact is a key factor in altering the electronic and chemical properties of the resulting metal complex.

Magnetic Properties and Spin States in Metal Complexes

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the metal ion, which is determined by its spin state. researchgate.net The spin state, in turn, is governed by the ligand field environment, which can be significantly influenced by the steric and electronic properties of the coordinating ligands like this compound.

Spin-State Tuning through Steric Effects of Methyl Substituents

The introduction of methyl substituents on the pyridine rings of a polydentate amine ligand is a recognized strategy for tuning the spin state of a complexed metal ion, particularly for spin crossover (SCO) active metals like Iron(II). rsc.org The methyl group at the 6-position of the pyridyl moiety in this compound exerts a significant steric effect. researchgate.netnih.gov

This steric hindrance can cause distortions in the coordination geometry around the metal ion, such as the elongation of metal-nitrogen bonds. researchgate.net Such distortions directly affect the ligand field splitting energy (Δ). In an octahedral complex, a weaker ligand field (smaller Δ) favors a high-spin (HS) state, as the energy cost of pairing electrons in the lower t₂g orbitals is greater than the energy required to place them in the higher e_g orbitals. Conversely, a stronger ligand field (larger Δ) favors a low-spin (LS) state.

By introducing steric bulk near the metal center, the methyl group can weaken the ligand field, thereby stabilizing the HS state relative to the LS state. This change can shift the spin transition temperature (T₁/₂) in SCO complexes or even lock the complex in a high-spin state. The degree of steric crowding is a critical factor; ligands can be ranked by their steric demands, with tris(2-pyridylmethyl)amine (TPyA) having less crowding than more substituted analogues like tris(6-methyl-2-pyridyl)amine (TMPyA). nih.gov This principle allows for the fine-tuning of magnetic properties by modifying the ligand structure.

Prediction of Valence Tautomerism in this compound Complexes

Valence tautomerism (VT) is a molecular bistability phenomenon that can occur in complexes containing both a redox-active metal ion and a redox-active ligand. mdpi.com It involves an internal electron transfer between the metal and the ligand, resulting in two or more distinct electronic isomers (valence tautomers) that are close in energy and can be interconverted by external stimuli like temperature or light. mdpi.com

For a complex of this compound to exhibit valence tautomerism, the reduction potential of the ligand and the oxidation potential of the metal must be very similar. The steric and electronic effects of the methyl substituent are critical in this context. As established in electrochemical studies, the 6-methyl group significantly increases the oxidation potential of the metal center due to steric hindrance. researchgate.net

This property suggests that valence tautomerism could be engineered in complexes of this compound. By carefully selecting a metal ion whose oxidation potential is close to the ligand's reduction potential, the steric influence of the methyl group could be used to fine-tune the metal's redox potential to match the ligand's, thereby creating the near-energetic degeneracy required for VT. While not yet experimentally observed for this specific ligand, the pronounced influence of its methyl group on redox potentials makes its complexes plausible candidates for future investigations into valence tautomerism.

Electrochemical and Redox Properties of Metal Complexes

The electrochemical properties of metal complexes derived from this compound are strongly influenced by the ligand's structure, particularly the steric hindrance imposed by the 6-methyl group.

Oxidation Potentials and Their Relation to Steric Hindrance

The steric effect of the methyl substituent has a direct and quantifiable impact on the oxidation potentials of metal complexes. Cyclic voltammetry studies on manganese(II) complexes provide a clear illustration of this relationship. The Mn(II) complex of (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa), which contains the methylated pyridyl moiety, displays a significantly higher oxidation potential compared to the complex with the unsubstituted analogue, bis(2-pyridylmethyl)amine (bpa). researchgate.net

The anodic peak potential (Eₚ), corresponding to the Mn(II) to Mn(III) oxidation, is shifted by +0.30 V for the methylated complex. researchgate.net This substantial increase is attributed to the higher rearrangement energy required to accommodate the geometric changes upon oxidation. The steric bulk of the methyl group hinders the structural reorganization of the coordination sphere that accompanies the change in the metal's oxidation state, making the oxidation process more energetically demanding. researchgate.net

ComplexAnodic Peak Potential (Eₚ vs. Ag/AgCl)Reference
Mn(bpa)₂₂1.60 V researchgate.net
Mn(Mebpa)₂₂1.90 V researchgate.net

Electrochemical Studies and Stability Constants

Electrochemical studies, such as cyclic voltammetry, reveal that the redox processes for complexes involving this ligand framework can be irreversible. For the Mn(II) complexes of both bpa and the methylated Mebpa, the observed anodic peaks for the Mn(II)/Mn(III) couple are irreversible, indicating that the electron transfer process is followed by chemical changes or that the oxidized Mn(III) species is unstable on the timescale of the experiment. researchgate.net

Catalytic Applications of Metal Complexes of Methyl 6 Methyl 2 Pyridylmethyl Amine

Organometallic Catalysis for Oxidation and Hydrogenation Reactions

The robust nature of TPA-type ligands allows them to stabilize various oxidation states of transition metals, making their complexes effective catalysts for redox reactions, including key oxidation processes.

Currently, there is a lack of specific scientific literature detailing the synthesis or catalytic application of dirhenium complexes involving the Tris(6-methyl-2-pyridylmethyl)amine ligand for oxygen transfer reactions.

Iron complexes of substituted TPA ligands are notable for their ability to catalyze the selective oxygenation of alkanes, a chemically challenging and industrially significant transformation. These complexes often serve as biomimetic models for non-heme iron-containing enzymes. Research has focused on the effect of substituents at the 6-position of the pyridine (B92270) rings on the catalytic performance.

In a study of iron(II) triflate complexes with various 6-py-substituted TPA derivatives, the catalysts were used for the oxygenation of cyclohexane (B81311) with hydrogen peroxide (H₂O₂) in acetonitrile (B52724). tandfonline.com The substitution at the 6-position was found to influence the product selectivity, specifically the ratio of alcohol (cyclohexanol, A) to ketone (cyclohexanone, K). For instance, an iron complex with a bis-(6-(N′-hexylureido)-2-pyridylmethyl)-2-pyridylmethylamine ligand, which features bulky and hydrogen-bonding capable groups at the 6-positions, exhibited the highest A/K ratio of 3.3. tandfonline.com This enhanced selectivity towards the alcohol product was attributed to the potential for the urea (B33335) N-H groups to assist in the O-O bond cleavage of a key iron-hydroperoxo intermediate, promoting the formation of a highly reactive iron-oxo species responsible for hydroxylation. tandfonline.com

Catalytic Oxidation of Cyclohexane by Iron(II) Complexes of 6-Substituted TPA Derivatives tandfonline.com
LigandCatalyst ComplexA/K Ratio
bis-(6-(N′-hexylureido)-2-pyridylmethyl)-2-pyridylmethylamineFe(6)₂3.3
tris-(6-methoxymethyl-2-pyridylmethyl)amineFe(3)₂Data not specified
tris-(6-octoxymethyl-2-pyridylmethyl)amineFe(4)₂Data not specified

Water Splitting Catalysis for Hydrogen Production

While metal complexes of the parent TPA ligand have been investigated in the context of water oxidation, there is currently no significant body of research available on the application of metal complexes of Tris(6-methyl-2-pyridylmethyl)amine specifically for water splitting catalysis aimed at hydrogen production.

Polymerization and Oligomerization Catalysis

Copper complexes featuring TPA and its substituted derivatives are among the most active and efficient catalysts developed for controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with complex architectures. researchgate.net

Copper complexes with TPA-type ligands are particularly effective catalysts for Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a powerful controlled/"living" radical polymerization method that relies on the reversible transfer of a halogen atom (typically Br or Cl) between a dormant polymer chain and a transition metal complex. researchgate.net The catalyst's role is to reversibly activate the dormant species to a propagating radical. The activity of the copper catalyst can be tuned by modifying the ligand structure. drexel.eduacs.org Introducing electron-donating groups onto the pyridine rings of the TPA ligand has been shown to dramatically increase catalyst activity, allowing for polymerizations to be conducted with catalyst concentrations in the parts-per-million (ppm) range. nih.gov

Structural Aspects:

Cu(I) Complexes: Copper(I) complexes with TPA ligands typically adopt a distorted tetrahedral geometry. acs.org

Cu(II) Complexes: The corresponding copper(II) deactivator complexes, [CuII(TPA)X]⁺, generally exhibit a trigonal bipyramidal geometry. acs.org

The presence of a methyl group at the 6-position of the pyridine rings in Tris(6-methyl-2-pyridylmethyl)amine would introduce significant steric hindrance near the metal center. This steric bulk can influence the bond lengths and angles within the complex, potentially causing further distortion from ideal geometries. This can affect the accessibility of the metal center and the stability of both the Cu(I) and Cu(II) states.

Mechanistic Aspects: The key to a successful ATRP is a fast deactivation process to keep the concentration of propagating radicals low, thereby minimizing termination reactions. The activity of the catalyst is determined by the position of the ATRP equilibrium. The introduction of electron-donating substituents, such as methyl groups, onto the pyridine rings of the TPA ligand increases the electron density at the copper center. This stabilizes the higher oxidation state (Cu(II)) and makes the Cu(I) complex more reducing. acs.org

Electrochemical Properties and Activity of Copper Complexes with Substituted TPA Ligands acs.org
LigandE₁/₂ (mV vs SCE)Relative KATRP
TPMA (Tris(2-pyridylmethyl)amine)-240Baseline
TPMA¹ (One 4-MeO-3,5-Me₂ substituted ring)-310~10x
TPMA² (Two 4-MeO-3,5-Me₂ substituted rings)-360~100x
TPMA*³ (Three 4-MeO-3,5-Me₂ substituted rings)-420~1000x

Atom Transfer Radical Polymerization (ATRP)

Enhancement of Catalyst Activity via Ligand Substitution

The substitution of ligands in a metal complex is a powerful strategy to modulate its catalytic performance. In the context of complexes with pyridylmethylamine-based ligands, the introduction of electron-donating groups, such as methyl groups, can significantly enhance catalyst activity. This enhancement is often attributed to the increased electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Research on copper-catalyzed atom transfer radical polymerization (ATRP) has demonstrated that catalysts with substituted tris(2-pyridylmethyl)amine (B178826) (TPMA) ligands are significantly more active than those with the unsubstituted TPMA ligand. researchgate.netnih.gov For instance, the introduction of electron-donating groups on the pyridine rings of TPMA can lead to an increase in catalyst activity by several orders of magnitude. researchgate.netnih.gov This principle suggests that the methyl group at the 6-position of the pyridine ring in Methyl(6-methyl-2-pyridylmethyl)amine, being an electron-donating group, would similarly enhance the catalytic activity of its metal complexes compared to those with unsubstituted pyridylmethylamine ligands.

The electronic effect of substituents on the ligand framework has been quantified in various systems. The table below illustrates the impact of different substituents on the catalytic activity in copper-catalyzed ATRP, providing a basis for understanding the expected enhancement from the methyl group in this compound.

LigandSubstituent EffectRelative Catalyst Activity
Tris(2-pyridylmethyl)amine (TPMA)UnsubstitutedBaseline
Tris([(4-methoxy-2,5-dimethyl)-2-pyridyl] methyl)amine (TPMA*)Electron-donating~3 orders of magnitude higher than TPMA
Tris[(4-dimethylaminopyridyl)methyl]amine (TPMANMe2)Strong electron-donating~9 orders of magnitude higher than Cu/bpy

Note: This table is illustrative and based on data for related ligand systems to infer the potential effect of the methyl substitution in this compound.

Ethylene (B1197577) Polymerization and Oligomerization

Metal complexes of pyridylmethylamine ligands have been explored as catalysts for ethylene polymerization and oligomerization. The structure of the ligand plays a crucial role in determining the outcome of the reaction, influencing factors such as the molecular weight of the polymer and the distribution of oligomers. While specific studies on this compound in this application are not extensively documented, the behavior of related systems provides valuable insights.

For example, iron and cobalt complexes with 2,6-bis(imino)pyridyl ligands are highly active catalysts for ethylene polymerization. researchgate.net The substitution pattern on the aryl groups of these ligands has a profound impact on the polymerization activity and the properties of the resulting polyethylene. It is plausible that metal complexes of this compound would also exhibit catalytic activity in ethylene polymerization, with the methyl substituents influencing the steric environment around the metal center and, consequently, the polymer properties.

The following table summarizes the ethylene polymerization activity of a representative iron complex with a related ligand architecture, highlighting the typical performance of such catalysts.

CatalystCo-catalystActivity (kg PE mol-1 h-1 bar-1)Polymer Molecular Weight (Mw)
2,6-bis(imino)pyridyl Fe(II) complexMAOUp to 10,500Varies with conditions

Note: This data is for a related class of catalysts and serves as a reference for the potential activity of this compound complexes.

The coordination geometry of the metal center is a critical determinant of the catalyst's activity and selectivity in ethylene polymerization. The substitution on the pyridylmethylamine ligand directly influences this geometry. The presence of a methyl group at the 6-position of the pyridine ring, as in this compound, is expected to create significant steric hindrance around the metal center.

Carbon-Carbon (C-C) Bond Formation Reactions

Copper complexes of tris(2-pyridylmethyl)amine (TPA) have been shown to mediate anaerobic retro-Claisen type carbon-carbon bond cleavage reactions of 1,3-diketonates. nih.gov This reactivity highlights the potential of such complexes in facilitating C-C bond formation and cleavage, which are fundamental processes in organic synthesis. The number of pyridyl donors and their electronic properties influence the reactivity of the diketonate ligand. nih.gov

Given that this compound is a derivative of TPA, its copper complexes are also expected to be active in similar transformations. The electron-donating methyl groups on the ligand could modulate the redox potential of the copper center and influence the rate and efficiency of the C-C bond formation or cleavage reaction. While direct experimental data for the specific ligand in this context is limited, the established reactivity of the parent TPA system provides a strong foundation for its potential application in C-C bond forming catalysis. nih.gov

Dehydrogenation Reactions in Catalysis

Dehydrogenation reactions are crucial for the synthesis of unsaturated compounds and are often catalyzed by transition metal complexes. Ruthenium complexes with pincer-type ligands containing pyridyl moieties have been investigated as catalysts for the dehydrogenation of alcohols. nsf.gov The ligand framework plays a key role in the catalytic cycle, often participating directly in proton and hydride transfer steps.

For instance, a ruthenium catalyst bearing a 2-((di-tert-butylphosphaneyl)methyl)-6-methylpyridine ligand has been studied for the dehydrogenation of 1-phenylethanol. nsf.gov The presence of the 6-methyl group on the pyridine ring can influence the steric and electronic environment of the ruthenium center, thereby affecting the catalytic activity. This example suggests that metal complexes of this compound could also be viable catalysts for dehydrogenation reactions, with the ligand architecture providing a means to tune the catalyst's performance.

Reaction Mechanism Elucidation Involving Methyl 6 Methyl 2 Pyridylmethyl Amine Complexes

Mechanistic Investigations of Dioxygen Reactivity

The activation of molecular oxygen (dioxygen, O₂) by transition metal complexes is a fundamental process in chemistry and biology. Iron and copper complexes featuring pyridylmethylamine ligands have been extensively studied to mimic the active sites of non-heme metalloenzymes that activate O₂. researchgate.netnih.gov

Oxygen Activation Pathways in Metallobiomimetic Systems

In metallobiomimetic systems, the activation of O₂ by Fe(II) or Cu(I) complexes generally proceeds through a series of well-defined steps. nih.gov The initial step involves the coordination of an O₂ molecule to the coordinatively unsaturated metal center. This is followed by an electron transfer from the metal to the dioxygen molecule.

For iron(II) complexes, this process leads to the formation of a ferric-superoxo (Fe³⁺-O₂⁻) species. nih.gov This intermediate can be further activated. For instance, in the presence of a proton and an additional electron source, a ferric-hydroperoxo (Fe³⁺-OOH) intermediate is formed. Subsequent cleavage of the O-O bond, which can be either homolytic or heterolytic, typically results in the formation of a high-valent iron(IV)-oxo (Fe⁴⁺=O) species, which is a potent oxidant. nih.govmdpi.com

Copper(I) complexes with TPA-type ligands react with O₂ to form various copper-dioxygen adducts. The specific intermediate formed can depend on factors like the ligand's electronic properties and the solvent. nih.gov Kinetic studies have shown that the reaction often involves the reversible formation of a 1:1 (superoxo)copper(II) complex, which can then react with a second copper(I) complex to form a more stable 2:1 (peroxo)dicopper(II) species. nih.gov

Role of Ligand Dissociation in Oxygen Coordination

The coordination environment of the metal center is critical for O₂ binding and activation. For tetradentate ligands like TPA, all four nitrogen atoms typically coordinate to the metal. However, in some cases, the dissociation of one of the pyridyl arms of the ligand has been observed. nih.gov This dissociation creates a vacant coordination site on the metal center, which is essential for the binding of dioxygen. This dynamic behavior is proposed to be a key component in certain catalytic cycles, allowing the substrate and O₂ to access the metal center. nih.gov For example, in some model systems for catechol dioxygenases, an internal proton transfer from a substrate to a pyridyl ring can induce its dissociation, opening up a site for O₂ to bind and initiate the cleavage reaction. nih.gov

Formation of Reduced Dioxygen Species

The reaction of O₂ with metal complexes of pyridylmethylamine ligands leads to the formation of various reduced dioxygen species. The primary species formed upon one-electron reduction is superoxide (B77818) (O₂⁻), typically bound to an oxidized metal center, such as Cu(II) or Fe(III). nih.govnih.gov

In copper chemistry, these 1:1 copper-superoxo adducts are often transient intermediates. nih.gov They can be characterized at low temperatures and exist in equilibrium with a more stable 2:1 dicopper-peroxide (O₂²⁻) complex. The nature of the peroxide bridge can vary, with common forms being μ-η²:η²-peroxo or bis-μ-oxo structures, depending on the specific ligand and reaction conditions. nih.gov The formation of these species has been extensively studied, with kinetic and thermodynamic parameters determined for various TPA derivatives.

Kinetic and Thermodynamic Data for O₂ Binding to [(L)Cu(I)]⁺ Complexes
Ligand (L)Intermediate SpeciesFormation ConstantReaction
TPA[(TPA)Cu(II)(O₂⁻)]⁺ (1:1 Superoxo)K₁[(TPA)Cu(I)]⁺ + O₂ ⇌ [(TPA)Cu(II)(O₂⁻)]⁺
TPA[{(TPA)Cu(II)}₂(O₂²⁻)]²⁺ (2:1 Peroxo)K₂[(TPA)Cu(II)(O₂⁻)]⁺ + [(TPA)Cu(I)]⁺ ⇌ [{(TPA)Cu(II)}₂(O₂²⁻)]²⁺

Oxidative C-C Bond Cleavage Mechanisms

Iron complexes supported by TPA and its methylated derivatives serve as excellent functional models for 2-aminophenol (B121084) dioxygenases (APD), enzymes that catalyze the aromatic ring cleavage of 2-aminophenols. nih.govrsc.org These model systems have provided significant insights into the mechanisms of oxidative C-C bond cleavage.

Proposed Intermediates in Cleavage Reactions (e.g., Iron(II)-2-iminobenzosemiquinonate)

A key mechanistic proposal for the oxidative C-C bond cleavage of 2-aminophenols by these iron complexes involves the formation of an iron(II)-2-iminobenzosemiquinonate radical intermediate. nih.govrsc.org This intermediate is generated from the initial iron(II)-2-aminophenolate complex. It is proposed that this species, which has significant radical character on the aminophenolate ligand, is the one that directly reacts with molecular oxygen. nih.gov This reaction with O₂ leads to the cleavage of the aromatic C-C bond. nih.govrsc.org The existence and relevance of such radical intermediates have been supported by both experimental studies on model complexes and density functional theory (DFT) calculations. nih.gov

Regioselectivity of C-C Bond Cleavage

The regioselectivity of the C-C bond cleavage—that is, which specific bond in the substrate is broken—is a critical aspect of these reactions. In studies using iron complexes with the ligand tris(6-methyl-2-pyridylmethyl)amine (6-Me₃-TPA), the cleavage of substituted 2-aminophenols is found to be highly regioselective. rsc.org The reaction typically results in the cleavage of the C1-C6 bond of the aminophenol ring. rsc.org

The nature and position of substituents on the aromatic ring of the substrate can significantly influence the reaction products. For example, the reaction of an iron(II) complex with 2-amino-4-tert-butylphenolate yields 4-tert-butyl-2-picolinic acid as the sole cleavage product. rsc.org In contrast, using the more sterically hindered 2-amino-4,6-di-tert-butylphenolate results in a mixture of 4,6-di-tert-butyl-2H-pyran-2-imine and 4,6-di-tert-butyl-2-picolinic acid. nih.govrsc.org

Furthermore, studies on iron(II)-phenylpyruvate complexes with the 6-Me₃-TPA ligand have shown that the regioselectivity can be altered by the substrate's coordination mode. When the phenylpyruvate ligand binds in its enolate form, the reaction with O₂ leads to the cleavage of the aliphatic C2-C3 bond, producing benzaldehyde (B42025) and oxalate, which contrasts with the C1-C2 bond cleavage observed in other systems. lincoln.ac.uk This demonstrates that subtle changes in the electronic structure and coordination of the substrate can direct the oxidative cleavage pathway to different bonds within the molecule.

Regioselectivity of C-C Bond Cleavage in Iron-Aminophenolate Systems
SubstrateMajor Product(s)Bond Cleaved
2-amino-4-tert-butylphenolate4-tert-butyl-2-picolinic acidC1-C6
2-amino-4,6-di-tert-butylphenolate4,6-di-tert-butyl-2H-pyran-2-imine and 4,6-di-tert-butyl-2-picolinic acidC1-C6
Phenylpyruvate (enolate form)Benzaldehyde and OxalateC2-C3

Intermediate Identification and Characterization in Catalytic Cycles

Detailed studies identifying or characterizing catalytic intermediates involving complexes of Methyl(6-methyl-2-pyridylmethyl)amine are not extensively available in the current scientific literature. The elucidation of reaction mechanisms for this specific ligand-metal system remains an area requiring further investigation.

In broader studies of related polypyridylamine ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA), a variety of spectroscopic and analytical techniques are typically employed to identify and characterize transient species within a catalytic cycle. These methods are crucial for understanding the step-by-step transformation of reactants into products. While no specific data exists for this compound complexes, the general approach to identifying intermediates for this class of compounds would likely involve the techniques listed in the table below.

Table 1: Common Techniques for Characterization of Catalytic Intermediates

Technique Type of Information Provided Potential Application
UV-Visible Spectroscopy Detects changes in the electronic environment of the metal center. Monitoring the formation and decay of transient species with distinct absorption bands.
NMR Spectroscopy Provides structural information about the ligand and its coordination to the metal in solution. Characterizing diamagnetic intermediates and observing changes in the ligand structure.
Electron Paramagnetic Resonance (EPR) Detects and characterizes paramagnetic species (i.e., those with unpaired electrons). Identifying intermediates involving changes in the metal's oxidation state (e.g., Cu(II) or Fe(III) species).
X-ray Crystallography Provides a definitive solid-state structure of stable or trappable intermediates. Isolating and structurally characterizing a key intermediate to confirm its bonding and geometry.
Mass Spectrometry (e.g., ESI-MS) Determines the mass-to-charge ratio of species in solution. Identifying the composition of intermediates and products in the catalytic mixture.
Infrared (IR) & Raman Spectroscopy Detects vibrational frequencies of specific bonds. Observing the binding and activation of small molecules (e.g., O₂, CO) to the metal center.

The introduction of a methyl group at the 6-position of the pyridine (B92270) ring, as in this compound, introduces steric hindrance near the metal coordination site. This modification would be expected to influence the stability, structure, and reactivity of any potential catalytic intermediates compared to its unsubstituted analogues. However, without dedicated experimental studies on complexes of this particular ligand, any such effects remain speculative.

Ligand Reactivity and Modifications during Catalysis

There is a notable absence of research in published literature concerning the reactivity and potential modifications of the this compound ligand itself during catalytic processes. The stability of the ligand framework is a critical factor in catalysis, as ligand degradation or unintended reactivity can lead to catalyst deactivation or the formation of undesired byproducts.

For the broader class of pyridylmethylamine ligands, the scaffold is generally considered robust under many catalytic conditions. However, certain reactions can induce changes in the ligand structure. Potential, though unconfirmed for this specific compound, areas of reactivity could include:

Oxidation: In strong oxidative environments, the pyridine rings or the aliphatic methylene (B1212753) bridges could be susceptible to oxidation.

C-H Activation: The methyl group on the pyridine ring or the N-methyl group could potentially undergo activation, although this is less common for this type of ligand architecture compared to specially designed pincer-type ligands.

Benzylic Functionalization: Studies on the parent TPA ligand have shown that the methylene (benzylic) positions can be deprotonated with a strong base to form a carbanion intermediate, which can then react with electrophiles. While this is typically a synthetic modification, it highlights a potential pathway for reactivity under specific basic conditions.

Advanced Spectroscopic and Structural Characterization of Methyl 6 Methyl 2 Pyridylmethyl Amine Complexes

X-ray Crystallography for Molecular and Crystal Structures

Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the molecular and crystal structures of methyl(6-methyl-2-pyridylmethyl)amine complexes. This technique allows for the unambiguous assignment of coordination geometries, the measurement of bond lengths and angles, and the analysis of non-covalent interactions that dictate the packing of molecules in the crystal lattice.

Complexes of this compound with various transition metals typically exhibit coordination geometries that are influenced by the nature of the metal ion and the steric hindrance imposed by the ligand's methyl groups. In many instances, the ligand acts as a tridentate N,N',N''-donor, coordinating to the metal center through the nitrogen atoms of the two pyridine (B92270) rings and the central amine.

For first-row transition metals like manganese(II), the coordination sphere is often completed by other ligands, leading to distorted octahedral or trigonal prismatic geometries. researchgate.netacs.org For example, in manganese(II) complexes, two molecules of the related ligand (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine can coordinate to a single metal center, resulting in a hexacoordinate environment. researchgate.net The geometry around the metal ion in such cases can be described as distorted octahedral. nih.gov

The bond distances between the metal center and the donor atoms of the this compound ligand are characteristic of the specific metal ion and its oxidation state. beloit.edu In general, the metal-nitrogen bond to the tertiary amine (M-Namine) can differ from the metal-nitrogen bonds to the pyridyl groups (M-Npyridyl). For instance, in some manganese(II) complexes, the Mn–Npyridyl bond lengths are observed to be shorter than the Mn–Namine distance. researchgate.net Conversely, in other structurally related complexes, the M-Namine bond can be shorter. acs.org The presence of the methyl group on one of the pyridine rings can introduce steric strain, potentially elongating the adjacent M-Npyridyl bond compared to the bond with the unsubstituted pyridine ring.

Below is a representative table of typical metal-ligand bond distances observed in complexes with similar pyridylamine ligands.

Bond TypeTypical Distance (Å)
M-Namine2.20 - 2.60
M-Npyridyl (unsubstituted)2.15 - 2.55
M-Npyridyl (methyl-substituted)2.18 - 2.60
M-O (co-ligand)1.90 - 2.25

The crystal packing of this compound complexes is often stabilized by a network of non-covalent interactions. These interactions play a crucial role in the supramolecular assembly of the complexes in the solid state.

Hydrogen Bonding: When co-ligands such as water or anions like perchlorate (B79767) are present in the crystal structure, hydrogen bonds are commonly observed. The amine hydrogen atom of a related ligand has been shown to participate in hydrogen bonding with the oxygen atoms of perchlorate anions. researchgate.net These interactions can link adjacent complex cations and anions into extended one-, two-, or three-dimensional networks.

C-H···O Interactions: Weak C-H···O interactions are also prevalent in the crystal structures of these types of complexes. researchgate.net The aromatic C-H groups of the pyridine rings and the aliphatic C-H groups of the methyl and methylene (B1212753) substituents can act as hydrogen bond donors to oxygen atoms of counter-ions or solvent molecules. These numerous but weak interactions collectively contribute to the stability of the crystal lattice. nih.gov

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure and dynamics of this compound complexes in solution. It provides information on the ligand's conformation, the lability of metal-ligand bonds, and the energetic barriers associated with dynamic processes.

In solution, the this compound ligand can adopt various conformations due to rotation around the C-N and C-C single bonds. 1H and 13C NMR spectroscopy can be used to determine the time-averaged conformation of the ligand when bound to a metal. wikipedia.org For diamagnetic complexes, such as those with Zn(II) or Cd(II), sharp NMR signals are observed, and techniques like COSY and NOESY can be employed to assign all proton resonances and establish through-bond and through-space connectivities. acs.orgacs.org

The chemical shifts of the ligand's protons are sensitive to the coordination environment. Upon complexation to a metal ion, the signals corresponding to the protons on the pyridine rings and the methylene groups typically shift downfield due to the electron-withdrawing effect of the metal center. nih.gov The presence of the methyl group provides a useful spectroscopic handle for monitoring the environment of that specific pyridine ring.

The tertiary amine group in this compound is a stereocenter that can undergo pyramidal inversion, also known as amine inversion. wikipedia.org This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its configuration. In solution, this inversion is often rapid on the NMR timescale at room temperature, resulting in time-averaged signals for the substituents on the nitrogen.

Variable-temperature (VT) NMR studies can be used to probe the kinetics of this process. rsc.org By lowering the temperature, the rate of amine inversion can be slowed down. If the rate becomes slow enough on the NMR timescale, separate signals may be observed for the non-equivalent protons of the methylene groups adjacent to the chiral nitrogen center. From the coalescence temperature of these signals and the difference in their chemical shifts at the slow-exchange limit, the free energy of activation (ΔG‡) for the inversion process can be calculated. For a related Zn(II) complex with a substituted tris(2-pyridylmethyl)amine (B178826) ligand, the barrier to amine inversion was estimated to be approximately 56 kJ mol−1. rsc.org

Dynamic ProcessTechniqueEstimated Barrier (kJ/mol)
Amine InversionVariable-Temperature NMR50 - 60

Note: The barrier can be influenced by the metal ion, solvent, and steric bulk of the ligand.

NMR spectroscopy is also a valuable tool for studying the lability of metal-ligand bonds and ligand exchange processes in solution. In systems where the ligand can be in slow exchange between different coordination environments, distinct sets of NMR signals may be observed for each species. nih.gov This is particularly relevant for d10 metal ions like Hg(II), which are typically associated with rapid ligand exchange. acs.orgnih.gov

Changes in the chemical shifts of the ligand's protons upon titration with a metal salt can be used to monitor the binding process and, in some cases, determine the stability constants of the resulting complexes. acs.org The appearance of heteronuclear coupling, for example, between ligand protons and an NMR-active metal nucleus like 199Hg, provides direct evidence of metal-ligand bond formation in solution. nih.gov The magnitude of these coupling constants can offer insights into the nature and strength of the metal-ligand interaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons. It provides information about the electronic structure and the local environment of the paramagnetic center.

Research on a related manganese(II) complex with (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa) revealed distinct EPR spectra depending on the sample state. In a frozen dimethylformamide/methanol (B129727) glass at 77 K, the complex exhibited a characteristic six-line hyperfine structure centered around g ≈ 2, which is typical for Mn(II) ions. researchgate.net This hyperfine splitting arises from the interaction of the unpaired electron spin with the 55Mn nucleus (I = 5/2).

In contrast, copper(II) complexes with the parent ligand tris-(2-pyridylmethyl)amine (TPA) have also been studied. In a frozen solvent mixture at 4.5 K, these complexes showed axial EPR spectra, from which the principal components of the g-tensor and the copper hyperfine coupling constants were determined. nih.gov

Table 1: Representative EPR Data for Related Metal Complexes

Complex/Ligand Sample Conditions g-values Hyperfine Coupling (A)
Mn(Mebpa)₂₂ DMF/methanol frozen glass (77 K) g ≈ 2 J = 43 G (11-line structure on lower field peaks)

Vibrational Spectroscopy (FTIR) for Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, offering valuable information about the coordination of ligands to a metal center. Changes in the vibrational frequencies of the ligand upon complexation can indicate which atoms are involved in bonding.

In studies of iron(II) complexes with ligands similar to this compound, such as those derived from tris(2-pyridylmethyl)amine (TPA), specific vibrational bands are monitored to follow structural changes, for instance, during spin transitions. researchgate.net For ruthenium complexes with TPA, IR spectroscopy has been used as a characterization tool, although specific band assignments were not detailed. wayne.edu The introduction of specific functional groups, such as a nitrile group, on the pyridine ring of a TPA-like ligand results in a characteristic ν(C≡N) stretching frequency in the IR spectrum, which can be used to track the ligand's presence and coordination. jobpcr.com

Table 2: Selected FTIR Data for a Related Ligand Derivative

Compound Functional Group Vibrational Frequency (cm⁻¹)

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is employed to study the electronic transitions within a metal complex, providing insights into its electronic structure and coordination geometry. The absorption bands observed in the UV/Vis spectrum typically correspond to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.

Ruthenium complexes supported by the parent TPA ligand exhibit strong absorption in the visible region, which are attributed to singlet metal-to-ligand charge-transfer bands. wayne.edu For example, the complex [Ru(TPA)(pyridine)₂]²⁺ shows an absorption maximum at 355 nm. wayne.edu The complexation of various metals to ligands containing pyridyl and pyrazolyl groups also leads to significant shifts in the ligand's characteristic π → π* transitions around 260 nm, indicating successful coordination. analis.com.my

Table 3: UV/Vis Absorption Data for a Related Ruthenium Complex

Complex Wavelength (λₘₐₓ, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

Mössbauer Spectroscopy for Iron Oxidation States and Spin States

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing samples. It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus through parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

In the context of iron(II) complexes with tripodal amine ligands, Mössbauer spectroscopy has been instrumental in determining the spin state of the iron center. For instance, an iron(II) complex with a derivative of N¹-(2-aminoethyl)-N¹-(2-pyridyl-methyl)-1,2-ethanediamine was shown to remain in the high-spin state over a wide temperature range, as confirmed by its Mössbauer spectra. researchgate.net The technique has also been used to distinguish between different iron sites in polynuclear iron complexes, with variations in quadrupole splitting indicating different local environments, such as the presence of µ₃-oxo versus µ₃-hydroxo bridges. nih.gov

Table 4: Illustrative Mössbauer Parameters for an Iron(II) High-Spin Complex

Complex Type Temperature Isomer Shift (δ, mm/s) Quadrupole Splitting (ΔE_Q, mm/s)

Note: Specific numerical data for a this compound complex was not available in the searched literature. The table indicates the type of information obtained from this technique for similar complexes.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and composition of metal complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged complexes in solution.

For a copper(II) diketonate complex supported by a TPA ligand, ESI-MS was used to identify the molecular ion. The analysis of [(TPA)Cu(2-chloro-1,3-diphenyl-1,3-propanedionate)]ClO₄ showed a peak at m/z 474.2, corresponding to the cationic complex [M-ClO₄]⁺. nih.gov This confirms the composition of the coordination sphere around the copper center. nih.gov Similarly, ESI-MS has been used to confirm the formation of various multimetallic complexes based on TPA architectures. researchgate.net

Table 5: ESI-MS Data for a Related Copper Complex

Complex Calculated m/z ([M-ClO₄]⁺) Found m/z ([M-ClO₄]⁺)

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a metal complex, providing information on the potentials at which the metal center can be oxidized or reduced. These potentials are sensitive to the nature of the ligand and the coordination geometry.

In a study of manganese(II) complexes with bis(2-pyridylmethyl)amine (bpa) and (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa), cyclic voltammetry in acetonitrile (B52724) solution revealed irreversible anodic peaks corresponding to the Mn(II)/Mn(III) oxidation. researchgate.net The complex with the Mebpa ligand showed a significantly higher oxidation potential compared to the bpa complex, which was attributed to the steric effects of the methyl group. researchgate.net For iron(II) complexes with nitrile-substituted TPA ligands, cyclic voltammetry showed that the oxidation potential of the ligand increases with the number of electron-withdrawing nitrile groups. jobpcr.com

Table 6: Cyclic Voltammetry Data for a Related Manganese Complex

Complex Anodic Peak Potential (Eₚₐ, V vs. Ag/AgCl)

Theoretical and Computational Studies of Methyl 6 Methyl 2 Pyridylmethyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For ligands like Methyl(6-methyl-2-pyridylmethyl)amine and its derivatives, DFT calculations are employed to determine optimized molecular geometries, orbital energies, and the distribution of electron density. These calculations are crucial for understanding how the ligand will coordinate to a metal center and how its electronic and steric properties can be modulated by substituents. unipd.it

DFT studies on related pyridyl-containing amine complexes have been used to compare computationally optimized structures with geometries determined experimentally through X-ray crystallography. nih.gov Such comparisons help validate the chosen computational model and provide a more profound understanding of the bonding within the molecule.

DFT calculations are instrumental in predicting the reactivity of a molecule. By analyzing the results of electronic structure calculations, such as the distribution of the molecular electrostatic potential (MEP) and the shapes of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the nitrogen atoms of the pyridine (B92270) ring and the secondary amine are the primary electron-donating centers. These sites are the most likely points of coordination to a metal ion, a fundamental donor-acceptor interaction. The methyl group on the pyridine ring can also subtly influence the electronic properties and steric environment of the nearest nitrogen donor, which can affect the stability and reactivity of the resulting metal complex.

Computational Prediction of Magnetic Behavior and Spin States

The magnetic properties of transition metal complexes are determined by the spin state of the central metal ion, which is influenced by the ligand field. Computational methods, particularly DFT, can predict the relative energies of different spin states (e.g., high-spin vs. low-spin) for a given complex.

In cobalt(II) complexes involving tripodal polypyridine ligands, magnetic susceptibility measurements have confirmed the presence of high-spin d⁷ metal centers. rsc.org Computational models complement these experimental findings by calculating the energy difference between the high-spin and low-spin configurations, helping to explain why a particular spin state is preferred. These calculations consider the geometry of the complex and the nature of the ligand-metal bonding to provide a theoretical basis for the observed magnetic behavior.

Modeling of Valence Tautomerism in Cobalt Complexes

Valence tautomerism (VT) is a phenomenon observed in certain coordination complexes where an intramolecular electron transfer between a metal ion and a redox-active ligand can be triggered by external stimuli like temperature or pressure. This results in a reversible switch between two distinct electronic states, often accompanied by changes in magnetic and optical properties.

Computational modeling is essential for understanding the subtle structural and energetic changes that govern VT. Studies on cobalt complexes with ligands structurally similar to this compound, such as bis(6-methyl-2-pyridylmethyl)amine, have shown that steric hindrance plays a critical role. d-nb.info For instance, a less sterically hindered complex may exhibit thermally-induced VT, while a more sterically crowded analogue may not. d-nb.info High-pressure conditions, however, can sometimes overcome this steric hindrance to trigger the tautomeric transition. d-nb.info Quantum-chemical studies are employed to model the potential energy surfaces of the different tautomers and to understand the mechanisms of their interconversion. dntb.gov.ua

Mechanistic Insights from Computational Chemistry

Computational chemistry provides a window into the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For metal complexes involving pyridylmethylamine-type ligands, theoretical calculations can be used to map out reaction coordinates, identify transition states, and calculate activation energies.

For example, in studies of copper complexes with tris-(2-pyridylmethyl)amine (a related ligand), computational modeling can help elucidate the mechanism of reactions like anaerobic retro-Claisen type C-C bond cleavage. nih.govrsc.org Researchers hypothesize that steric effects from the ligand can promote a specific coordination mode of a reactant, which in turn facilitates the reaction. nih.gov By modeling the proposed intermediates and transition states, computational chemistry can validate or refute mechanistic hypotheses and provide a detailed, step-by-step understanding of the reaction pathway.

Analysis of Noncovalent Interactions via AIM and Hirshfeld Surfaces

The arrangement of molecules in a crystal is governed by a network of noncovalent interactions, such as hydrogen bonds and van der Waals forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.gov The surface is generated around a molecule in a crystal, and the distance to the nearest nucleus external to the surface (de) and internal to the surface (di) is mapped onto it.

The table below, based on data from related structures, illustrates typical contributions of various intermolecular contacts to the Hirshfeld surface, highlighting the importance of hydrogen-based interactions in the crystal packing. nih.gov

Interaction TypeContribution (%)Description
H···H39.7%Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant interaction due to the large surface area of hydrogen atoms. nih.gov
H···C/C···H27.5%Indicates interactions between hydrogen atoms and carbon atoms of aromatic rings or alkyl groups. nih.gov
H···N/N···H15.5%Highlights interactions involving nitrogen atoms, which can include weak hydrogen bonds. nih.gov
O···H/H···O11.1%Represents conventional and unconventional hydrogen bonding involving oxygen atoms, if present in the structure (e.g., from counter-ions or solvents). nih.gov

Biological and Biomimetic Research Involving Methyl 6 Methyl 2 Pyridylmethyl Amine

Enzyme Mimicry and Metallobiomimetics

The unique coordination environment provided by Methyl(6-methyl-2-pyridylmethyl)amine and its analogs makes them excellent candidates for creating synthetic models of metalloenzyme active sites. These models help elucidate complex biological mechanisms at a molecular level.

Models for Nonheme Iron Enzymes and Oxygen Activation

Nonheme iron enzymes are crucial for a variety of biological oxidation reactions. Understanding how these enzymes activate molecular oxygen is a significant area of research. Iron(II) complexes of nitrogen-containing ligands, such as tris(6-methyl-2-pyridylmethyl)amine (6-Me3-TPA), a compound structurally similar to this compound, have been instrumental in modeling the reactivity of these enzymes.

These synthetic complexes react with dioxygen to generate reactive iron-oxygen intermediates. The nature of the supporting ligand, including the presence and position of methyl groups on the pyridine (B92270) rings, significantly influences the properties and reactivity of these intermediates. For instance, iron(II) benzilate complexes supported by 6-Me3-TPA react with dioxygen, leading to the quantitative decarboxylation of benzilic acid to benzophenone. nih.gov In this process, an iron-oxygen oxidant is formed that exhibits nucleophilic character, capable of oxidizing sulfides to sulfoxides and sulfones, and alkenes to cis-diols. nih.gov

Density Functional Theory (DFT) calculations on these model systems suggest that the geometry of the in situ generated iron(II) hydroperoxide species is influenced by the ligand structure. For complexes with ligands like 6-Me3-TPA, a high-spin side-on iron(II) hydroperoxide is energetically favored. nih.gov This orientation is believed to be crucial for the observed reactivity, demonstrating how subtle modifications to the ligand framework, such as those present in this compound, can tune the catalytic activity of the metal center.

Table 1: Reactivity of an Iron(II) Benzilate Complex with a Structurally Related Ligand

LigandReactantProductKey Observation
tris(6-methyl-2-pyridylmethyl)amine (6-Me3-TPA)DioxygenBenzophenoneQuantitative decarboxylation of benzilic acid
tris(6-methyl-2-pyridylmethyl)amine (6-Me3-TPA)Alkenescis-diolsIncorporation of both oxygen atoms from dioxygen

Functional Models for Vanadium Haloperoxidase Enzymes

Vanadium haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides by hydrogen peroxide, playing a role in the biosynthesis of halogenated natural products. umich.edu The active site of these enzymes features a vanadium(V) center. Functional models of VHPOs have been successfully developed using various organic ligands to mimic the enzyme's catalytic activity.

Complexes of tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives with vanadium have been shown to act as functional models for VHPOs. nih.gov These synthetic complexes can catalyze the two-electron oxidation of halides in the presence of an acid and peroxide. umich.edu While direct studies on this compound in this context are not extensively documented, the established reactivity of related TPA-vanadium complexes suggests that it would also form catalytically active species. The steric and electronic properties conferred by the methyl substitutions on the pyridine ring and the amine would likely influence the efficiency and selectivity of the halide oxidation.

Anticancer Activity and Associated Mechanisms

The development of metal-based anticancer drugs is a burgeoning field, driven by the need for alternatives to platinum-based therapies. nih.gov Metal complexes of ligands like this compound are of interest due to their potential to induce cancer cell death through various mechanisms.

Apoptosis Induction in Cancer Cells via Caspase Pathways by Metal Complexes

Apoptosis, or programmed cell death, is a key target for anticancer therapies. Many metal complexes exert their cytotoxic effects by inducing apoptosis. This process is often mediated by a cascade of enzymes called caspases. Research on rhodium(III) complexes with methyl-substituted polypyridyl ligands has shown that these compounds can induce specific apoptotic cell death. researchgate.net Flow cytometry measurements have confirmed DNA fragmentation in cancer cells treated with these complexes, a hallmark of apoptosis. researchgate.net

While specific studies on this compound are limited, the broader class of metal complexes with substituted pyridine ligands demonstrates a clear potential for apoptosis induction. The mechanism often involves the intrinsic mitochondrial pathway, which can be triggered by cellular stress induced by the metal complex.

Enhanced Cytotoxicity of Metal Complexes Against Cancer Cell Lines

The coordination of metal ions to organic ligands can significantly enhance the cytotoxic effects against cancer cells. For instance, silver and copper complexes of dipyridylaminoperylenediimide ligands show greatly enhanced activity compared to the free ligands, suggesting a synergistic effect. mdpi.comnih.gov Similarly, various transition metal complexes with N-heterocyclic pincer ligands have demonstrated potent cytostatic and cytotoxic properties against cancer cell lines like P815 mastocytoma. nih.govrsc.org

The cytotoxicity of these complexes is often evaluated using assays like the MTT assay, which measures cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. For example, rhodium(III) and iridium(III) complexes with substituted phenanthroline ligands exhibit IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating significant cytotoxicity. uni-muenchen.de

Table 2: Cytotoxicity (IC50 in µM) of Related Metal Complexes in Different Cancer Cell Lines

Complex TypeCancer Cell LineIC50 (µM)
Rh(III) with 5-chloro-1,10-phenanthrolineMCF-7~1.3-5.6
Ir(III) with 5-chloro-1,10-phenanthrolineHT-29~1.3-5.6
Gold Carbene ComplexesHuman Breast CancerLow micromolar range

Selectivity in Targeting Specific Cancer Types with Lanthanide Complexes

An important goal in cancer therapy is the development of drugs that selectively target cancer cells while sparing healthy cells. Metal complexes offer opportunities to achieve such selectivity. Lanthanide complexes are of particular interest due to their unique coordination properties and potential applications in both imaging and therapy.

While there is a lack of specific data on the anticancer selectivity of lanthanide complexes with this compound, research on related systems provides valuable insights. For example, certain cobalt and vanadium complexes have been shown to be more active against tumor cells and less harmful to normal cells than cisplatin. nih.gov The design of the ligand plays a crucial role in determining the biological activity and selectivity of the metal complex. The specific three-dimensional structure and electronic properties of a lanthanide complex with this compound would dictate its interactions with biological targets and, consequently, its selectivity for different cancer types.

Interaction with Biological Molecules and Pathways

Scientific research specifically detailing the interaction of this compound with biological molecules and pathways is limited. While the broader class of pyridine-containing compounds has been a subject of interest in various biological studies, specific data on this compound remains largely uncharacterized in the publicly available scientific literature.

Influence on Signaling Pathways (e.g., IR/IRS-1/PI3K/Akt signaling, GSK3 activity)

There is a lack of specific studies investigating the influence of this compound on the Insulin Receptor/Insulin Receptor Substrate-1/Phosphoinositide 3-kinase/Protein Kinase B (IR/IRS-1/PI3K/Akt) signaling pathway or on Glycogen Synthase Kinase 3 (GSK3) activity. Research on other compounds has shown the ability to modulate this pathway. For example, a triterpenoid (B12794562) saponin, referred to as compound 6 in one study, was found to restore the activity of the IR/IRS-1/PI3K/Akt signaling pathway in insulin-resistant cells. researchgate.net However, there is no information available to suggest that "compound 6" is this compound. The general importance of the IR/IRS-1/PI3K/Akt pathway is well-established in cellular processes, and its dysregulation is linked to various diseases. nih.govconsensus.app Similarly, GSK3 is a recognized kinase involved in numerous cellular signaling cascades. mdpi.com

Effects on Mitochondrial Respiration

Specific data on the effects of this compound on mitochondrial respiration is not available in the current scientific literature. Studies on other pyridine derivatives have demonstrated effects on mitochondrial function. For example, various N-methyl carbamates have been shown to induce mitochondrial respiratory chain complex I dysfunction. nih.govnih.gov These findings highlight that the pyridine moiety can be a pharmacologically active component in relation to mitochondrial function, but direct evidence for this compound is absent.

Antimicrobial Activity Studies

Structure Activity Relationship Studies of Methyl 6 Methyl 2 Pyridylmethyl Amine Derivatives and Analogues

Synthesis and Characterization of Substituted Pyridylmethylamine Ligands

The synthesis of Methyl(6-methyl-2-pyridylmethyl)amine and its substituted analogues can be achieved through various established organic methodologies. A common approach involves the alkylation of 2-methylpyridine, followed by amination reactions to introduce the methylamine (B109427) moiety. ontosight.ai More complex derivatives, such as those with additional methyl groups on the pyridine (B92270) rings, can be prepared through multi-step synthetic sequences. For instance, the synthesis of ligands like tris[(pyridin-2-yl)methyl]amine (TPA) and its methylated derivatives often starts from commercially available picoline precursors, which are halogenated and subsequently reacted with an amine. nih.gov

Impact of Substituents on Ligand Properties and Coordination Chemistry

The introduction of substituents onto the pyridylmethylamine framework, particularly the 6-methyl group in this compound, has profound effects on the ligand's properties and its coordination chemistry with metal ions. These effects can be broadly categorized into steric and electronic influences.

Steric Hindrance from 6-Methyl Groups on Metal-Ligand Interactions

The methyl group at the 6-position of the pyridine ring exerts significant steric hindrance, which can dictate the coordination geometry and stability of the resulting metal complexes. This steric bulk can influence the accessibility of the metal center, affecting the binding of other ligands or substrates. nih.govnih.gov

A comparative study of Mn(II) complexes with bis(2-pyridylmethyl)amine (bpa) and (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine (Mebpa) revealed the substantial steric impact of the 6-methyl group. The crystal structure of the Mn(II) complex with Mebpa, Mn(6-Mebpa)₂(ClO₄)₂, showed a distinct coordination geometry compared to its unsubstituted counterpart. researchgate.net Furthermore, cyclic voltammetry experiments demonstrated that the oxidation of Mn(II) to Mn(III) in the Mebpa complex occurs at a significantly higher potential (1.90 V vs. Ag/AgCl) compared to the bpa complex (1.60 V vs. Ag/AgCl). This difference is attributed to a greater rearrangement energy required for the Mebpa complex upon oxidation, a direct consequence of the steric constraints imposed by the methyl substituent. researchgate.net

Systematic studies on ruthenium complexes with TPA ligands progressively methylated at the 6-position of the pyridine rings have further elucidated the role of steric hindrance. The introduction of one, two, or three methyl groups to form MeTPA, Me₂TPA, and Me₃TPA, respectively, leads to notable changes in the properties of the corresponding [Ru(L)(CH₃CN)₂]²⁺ complexes. These steric effects were found to accelerate both photochemical and thermal nitrile release from the ruthenium center, indicating that increased steric bulk can weaken the metal-ligand bond and enhance ligand dissociation. nih.gov

ComplexOxidation Potential (Eₚ, V vs. Ag/AgCl)Reference
Mn(bpa)₂₂1.60 researchgate.net
Mn(6-Mebpa)₂₂1.90 researchgate.net

Electron-Donating Effects of Substituents on Ligand Field Strength

Substituents on the pyridine ring also exert electronic effects that modify the ligand field strength. The methyl group is generally considered an electron-donating group through a positive inductive effect (+I). lumenlearning.com This donation of electron density to the pyridine ring increases the basicity of the pyridine nitrogen, making it a stronger σ-donor to the metal center.

An increase in the electron-donating ability of the ligand generally leads to a stronger ligand field. This, in turn, increases the energy difference (Δ) between the d-orbitals of the metal center. The magnitude of this splitting can influence the electronic and magnetic properties of the complex, such as its spin state and absorption spectrum. While direct spectroscopic data for this compound complexes are not extensively detailed in the provided context, the principles of ligand field theory suggest that the electron-donating methyl groups would contribute to a stronger ligand field compared to unsubstituted pyridylmethylamine ligands. The spectrochemical series provides a general ranking of ligands based on their ability to split the d-orbitals, and while pyridine itself is a moderately strong field ligand, alkyl substituents are known to enhance this effect.

Correlation between Ligand Structure and Metal Complex Reactivity/Catalytic Activity

The steric and electronic modifications imparted by substituents on the pyridylmethylamine ligand scaffold directly translate to alterations in the reactivity and catalytic performance of their metal complexes. The design of ligands with specific substituents is a key strategy for tuning the activity and selectivity of catalysts for various chemical transformations.

For instance, copper complexes of substituted tris(2-pyridylmethyl)amine (B178826) ligands have been extensively studied as catalysts for atom transfer radical polymerization (ATRP). The catalytic activity in these systems is highly dependent on the electronic properties of the ligand. The introduction of electron-donating groups at the para-position of the pyridine rings has been shown to significantly enhance the catalytic activity. researchgate.net This is attributed to the increased electron density at the copper center, which facilitates the activation of the alkyl halide initiator.

In the context of oxidation catalysis, iron complexes with pyridylmethylamine-based ligands are known to catalyze the oxidation of various substrates. The steric environment created by substituents like the 6-methyl group can influence the accessibility of the active site to substrates and can also affect the stability of reactive intermediates, thereby modulating the catalytic efficiency and selectivity of the reaction. While specific catalytic data for this compound complexes are not detailed in the provided search results, the principles derived from related systems strongly suggest that the 6-methyl group would play a crucial role in defining the catalytic behavior of its metal complexes.

Influence of Substituents on Biological Activity and Selectivity

Pyridylmethylamine derivatives and their metal complexes are of interest for their potential biological applications, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The nature and position of substituents on the ligand framework are critical in determining the biological efficacy and selectivity of these compounds.

The antiproliferative activity of pyridine derivatives has been shown to be highly dependent on their substitution pattern. Studies have indicated that the presence of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance anticancer activity, while bulky groups or halogen atoms may diminish it. wayne.edu This suggests that a delicate balance of steric and electronic properties is necessary for optimal biological interaction.

In the case of this compound and its analogues, the substituents can influence their biological activity through several mechanisms. They can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes. Furthermore, the coordination of these ligands to metal ions can lead to complexes with enhanced biological activity compared to the free ligand, a phenomenon that is also modulated by the substituents. For example, ruthenium complexes of TPA and its derivatives have been investigated as photocaging groups for the controlled release of bioactive molecules. nih.gov The steric bulk of methyl groups at the 6-position was found to accelerate the photorelease, demonstrating how structural modifications can be used to fine-tune the biological application of these complexes. nih.gov

Q & A

Q. What are the established synthetic protocols for Methyl(6-methyl-2-pyridylmethyl)amine, and how do reaction parameters influence product yield?

  • Methodological Answer : The compound is synthesized via alkylation of methylamine with 6-methylpyridin-2-ylmethyl chloride. Key steps include:
  • Reacting methylamine with 6-methylpyridin-2-ylmethyl chloride in a 2:1 molar ratio under basic conditions (e.g., NaOH) in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product (yield: 70–85%, purity >95%).
  • Critical parameters: Excess methylamine prevents di-alkylation; solvent polarity (THF) stabilizes intermediates; controlled temperature minimizes by-products like quaternary ammonium salts .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Pyridyl protons appear as a doublet (δ 7.1–7.3 ppm, H-3/H-5) and triplet (δ 8.1–8.3 ppm, H-4). The methylene group (CH₂-N) resonates as a singlet at δ 3.9–4.1 ppm .
  • FTIR : N-H stretches (3300–3400 cm⁻¹) and C-N vibrations (1020–1040 cm⁻¹) confirm amine functionality .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z = 151 [M+H]⁺ .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 63.5%, H: 7.3%, N: 19.8%) .

Q. What are the primary research applications of this compound in coordination chemistry?

  • Methodological Answer : The compound acts as a tridentate ligand in transition metal complexes (e.g., Fe, Co). For example:
  • In iron(II) complexes, it stabilizes high-spin Fe²⁺ centers, enabling biomimetic O₂ activation for C-C bond cleavage in α-keto acids (e.g., phenylpyruvate). UV-Vis spectroscopy shows ligand-to-metal charge transfer bands at λ = 500–600 nm during catalysis .
  • Coordination geometry (distorted trigonal bipyramidal) is confirmed via X-ray crystallography in analogous complexes .

Advanced Questions

Q. How do steric and electronic modifications in this compound derivatives alter metal-ligand binding kinetics?

  • Methodological Answer :
  • Steric Effects : The 6-methyl group increases steric bulk, slowing ligand substitution rates (e.g., k = 1.2 × 10⁻³ s⁻¹ vs. 3.5 × 10⁻³ s⁻¹ for non-methylated analogs) .
  • Electronic Effects : Methyl groups enhance electron donation to metal centers, shifting redox potentials (e.g., Fe³⁺/Fe²⁺ couples show +150 mV E₁/₂ shifts in cyclic voltammetry) .
  • Design Implications : Methylation improves complex stability but reduces lability, favoring long-lived catalytic intermediates in oxidation reactions .

Q. What mechanistic insights have been gained from studies involving this compound in catalytic or biochemical processes?

  • Methodological Answer :
  • Substrate Binding : In Fe(II)-phenylpyruvate complexes, the ligand enables η² coordination of the α-keto acid, as shown by XAS (X-ray absorption spectroscopy) .
  • O₂ Activation : Stopped-flow UV-Vis studies reveal a two-step mechanism: rapid substrate association (k₁ = 1.8 × 10⁴ M⁻¹s⁻¹) followed by rate-limiting O₂ binding (k₂ = 2.3 × 10² M⁻¹s⁻¹) .
  • Isotopic Labeling : ¹⁸O₂ experiments confirm dioxygen incorporation into products (e.g., succinate derivatives), validated by GC-MS .

Q. How do discrepancies in reported catalytic efficiencies of this compound-based complexes inform ligand design?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated intermediates, increasing turnover numbers (TON) by 40% compared to protic solvents .
  • Axial Ligand Substitution : Replacing labile ligands (e.g., CH₃CN) with stronger-field donors (e.g., Cl⁻) modulates metal redox states, reconciling divergent TON values (50–200) .
  • DFT Guidance : Calculations (ΔG‡ = 15–25 kcal/mol) identify solvent-coordination equilibria as a key variable for optimizing catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl(6-methyl-2-pyridylmethyl)amine
Reactant of Route 2
Reactant of Route 2
Methyl(6-methyl-2-pyridylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.